molecular formula C11H17NO5 B1312649 1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate CAS No. 431079-79-7

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate

Cat. No. B1312649
M. Wt: 243.26 g/mol
InChI Key: ABMPBYLSASWADK-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 431079-79-7 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 1-tert-butyl 3-methyl 2-oxo-1,3-pyrrolidinedicarboxylate . The compound is typically in the form of a low melting solid .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is typically in the form of a low melting solid . More specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : This compound is used as a reactant in the synthesis of biologically active molecules .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be combined with other reactants under controlled conditions to produce the desired product .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to produce a variety of biologically active molecules, including CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, human growth hormone secretagogue receptor antagonists for treatment of obesity, and fatty acid oxidation inhibitors .
  • Scientific Field: Environmental Science

    • Application : A review paper discusses the application of adsorption and oxidation combined processes on methyl tert-butyl ether removal . While not directly related to “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate”, it does involve a compound with a similar tert-butyl group.
    • Methods of Application : The paper provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .
    • Results or Outcomes : The paper concludes that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
  • Scientific Field: Chemical Synthesis

    • Application : This compound is often used as a building block in the synthesis of various chemical compounds .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be combined with other reactants under controlled conditions to produce the desired product .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to produce a variety of chemical compounds .
  • Scientific Field: Material Science

    • Application : While not directly related to “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate”, compounds with similar structures are often used in the development of new materials .
    • Methods of Application : The specific methods of application would depend on the particular material being developed. Typically, this compound would be combined with other materials under controlled conditions to produce the desired material .
    • Results or Outcomes : The outcomes would also depend on the specific material. In general, compounds with similar structures can be used to produce a variety of new materials .
  • Scientific Field: Chemical Synthesis

    • Application : This compound is often used as a building block in the synthesis of various chemical compounds .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be combined with other reactants under controlled conditions to produce the desired product .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to produce a variety of chemical compounds .
  • Scientific Field: Material Science

    • Application : While not directly related to “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate”, compounds with similar structures are often used in the development of new materials .
    • Methods of Application : The specific methods of application would depend on the particular material being developed. Typically, this compound would be combined with other materials under controlled conditions to produce the desired material .
    • Results or Outcomes : The outcomes would also depend on the specific material. In general, compounds with similar structures can be used to produce a variety of new materials .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P260, P270, P280, P402, and P404 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-oxopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMPBYLSASWADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462697
Record name 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate

CAS RN

431079-79-7
Record name 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Martínez-Viturro, AA Trabanco… - Journal of medicinal …, 2020 - ACS Publications
O-GlcNAcylation is a post-translational modification of tau understood to lower the speed and yield of its aggregation, a pathological hallmark of Alzheimer’s disease (AD). O-GlcNAcase …
Number of citations: 12 pubs.acs.org

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